(1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone
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Overview
Description
(1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
Pharmacokinetics and Drug Metabolism
One area of research involves the study of the metabolism, excretion, and pharmacokinetics of related compounds, providing essential insights for drug development. For instance, the disposition of a dipeptidyl peptidase IV inhibitor, which is related in structure and function, was examined in rats, dogs, and humans, revealing its elimination routes and metabolic pathways, including hydroxylation and N-dealkylation, among others. This research is pivotal for understanding the pharmacological profiles of new drugs (Sharma et al., 2012).
Antimicrobial and Anticancer Agents
Another significant area of application is the development of novel compounds with potential antimicrobial and anticancer properties. Studies have synthesized and evaluated various derivatives for their in vitro antimicrobial and anticancer activities, highlighting the chemical versatility and potential therapeutic uses of these compounds. For example, novel pyrazole derivatives showed promising results against specific cancer cell lines and microbial strains, indicating their potential as new treatment options (Hafez et al., 2016).
Novel Chemical Entities
Research also focuses on synthesizing and characterizing new chemical entities with potential biological activities. These efforts include developing new synthetic methodologies and characterizing the physical and chemical properties of novel compounds. Such research can lead to the discovery of new drugs or diagnostic agents with improved efficacy and safety profiles. For instance, the synthesis and characterization of new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material contribute to the expansion of chemical libraries for drug discovery (Hossan et al., 2012).
Mechanism of Action
The mechanism of action of this compound is not specified in the available resources. Its potential applications in medicinal chemistry suggest that it may interact with biological targets, but further studies would be needed to confirm this.
Safety and Hazards
While specific safety and hazard information for this compound is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing in mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of any spill or leak .
properties
IUPAC Name |
[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-2-18-6-8-20(9-7-18)29-22-16-21(24-17-25-22)26-14-10-19(11-15-26)23(28)27-12-4-3-5-13-27/h6-9,16-17,19H,2-5,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKJFPACLXDLRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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